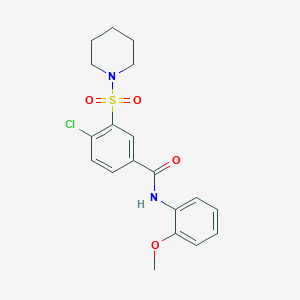
4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ML277 and is a potent and selective activator of the K2P potassium channel.
作用機序
The mechanism of action of 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves the activation of the K2P potassium channel. This leads to an increase in the outward potassium current, which hyperpolarizes the cell membrane and reduces neuronal excitability. This mechanism of action is similar to that of other potassium channel openers such as retigabine and flupirtine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to have a potent and selective effect on the K2P potassium channel, with no significant effect on other potassium channels or ion channels. This specificity makes it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide is its potency and selectivity for the K2P potassium channel. This makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in in vivo experiments.
将来の方向性
There are several future directions for the study of 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide. One direction is the further characterization of its pharmacological properties and its potential therapeutic applications. Another direction is the development of more stable analogs of this compound that can be used in in vivo experiments. Additionally, the role of the K2P potassium channel in various neurological disorders such as epilepsy, neuropathic pain, and migraine needs to be further investigated to determine the potential of this compound as a therapeutic agent.
合成法
The synthesis of 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves several steps. The first step is the reaction between 4-chloro-3-nitrobenzoic acid and 2-methoxyaniline to form 4-chloro-3-(2-methoxyphenyl)nitrobenzene. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. This is followed by the reaction between the resulting amine and piperidine-1-sulfonyl chloride to form this compound.
科学的研究の応用
4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective activator of the K2P potassium channel, which is involved in regulating the resting membrane potential of cells. This makes it a promising candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and migraine.
特性
IUPAC Name |
4-chloro-N-(2-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-17-8-4-3-7-16(17)21-19(23)14-9-10-15(20)18(13-14)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVUAKXSYGLLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide](/img/structure/B4974801.png)
![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)

![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-1H-imidazole](/img/structure/B4974817.png)
![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4974843.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4974861.png)
![3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)
![3-chloro-N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4974879.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4974886.png)
